molecular formula C7H6FNO2 B108573 3-Fluoro-4-nitrotoluene CAS No. 128446-34-4

3-Fluoro-4-nitrotoluene

Cat. No. B108573
M. Wt: 155.13 g/mol
InChI Key: WZMOWQCNPFDWPA-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrotoluene is a chemical compound that is part of the fluorotoluenes family. It is a molecule that has been synthesized and studied for various applications, including its potential use in organic synthesis and material science. The compound has been prepared through different synthetic routes and has been the subject of studies focusing on its physical, chemical, and optical properties.

Synthesis Analysis

The synthesis of 3-fluoro-4-nitrotoluene has been achieved through different methods. One approach involves the nitration of 3-fluorotoluene using various nitrating agents such as acetic anhydride and concentrated nitric acid or a mixed acid of nitric acid and sulfuric acid. The selectivity of the nitration process has been a subject of investigation to improve the yield of 3-fluoro-4-nitrotoluene . Another study reported the nitration of fluorotoluenes using solid acid catalysts, which provided a regioselective and environmentally friendly process for obtaining 3-fluoro-4-nitrotoluene among other isomers .

Molecular Structure Analysis

The molecular structure of 3-fluoro-4-nitrotoluene and related compounds has been confirmed through various analytical techniques. Single-crystal X-ray diffraction has been used to unambiguously confirm the structure of fluorinated benzimidazole-substituted nitronyl nitroxides, which are related to the fluorotoluene family . Similarly, the structure of novel organic nonlinear optical materials, such as 4-fluoro 4-nitrostilbene, has been determined using single-crystal X-ray diffraction, revealing a monoclinic system with a noncentrosymmetric space group .

Chemical Reactions Analysis

3-Fluoro-4-nitrotoluene can undergo various chemical reactions, including nucleophilic aromatic substitution. For instance, the fluorine atom in 3-fluoro-4-nitroquinoline 1-oxide, a related compound, can be replaced with different nucleophiles, leading to the formation of various substituted derivatives . Additionally, the reactivity of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which shares a similar substitution pattern, has been explored through nucleophilic aromatic substitution reactions to afford novel disubstituted benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-nitrotoluene and related compounds have been extensively studied. For example, the thermal behavior of 4-fluoro 4-nitrostilbene has been investigated using TGA/DTA analyses, and its optical properties have been characterized through UV-vis-NIR absorption studies . The acidity and redox properties of fluorinated benzimidazole-substituted nitronyl nitroxides have been assessed, revealing that the introduction of fluorine atoms significantly enhances the acidity of these compounds .

Scientific Research Applications

Selectivity Nitration Process

  • Study on the Selectivity Nitration of 3-fluorotoluene : This study demonstrates a nitration process to improve the selectivity of 3-fluoro-4-nitrotoluene. It investigates two nitration processes and factors influencing the nitration, contributing to a better understanding of chemical synthesis involving 3-fluoro-4-nitrotoluene (Meng Xiao-yan, 2006).

Solid Acid Catalysts for Nitration

  • Solid acid catalysts for fluorotoluene nitration using nitric acid : This paper focuses on the regioselective nitration of fluorotoluenes, including 3-fluoro-4-nitrotoluene, using solid acid catalysts. It highlights an environmentally friendly and regioselective process for nitration, important for chemical manufacturing (S. Maurya et al., 2003).

Sensing and Detection Applications

  • Pyrenyl-Functionalized Polysiloxane Based on Synergistic Effect for Highly Selective and Sensitive Detection of 4-Nitrotoluene : This study proposes a novel approach for detecting nitrotoluene, leveraging the unique properties of 3-fluoro-4-nitrotoluene in the development of sensitive and selective fluorescent probes. These findings have significant implications for environmental monitoring and safety (Zhiming Gou et al., 2019).

Dissociation Dynamics in Chemical Processes

  • Dissociation dynamics of 3- and 4-nitrotoluene radical cations: Coherently driven C-NO2 bond homolysis : This research investigates the ultrafast nuclear dynamics of 3- and 4-nitrotoluene radical cations, providing insights into the chemical behavior of 3-fluoro-4-nitrotoluene under specific conditions. Such knowledge is crucial in fields like material science and chemical engineering (Derrick Ampadu Boateng et al., 2018).

Electrochemical Applications

  • Microscale Electrolytic Fluorinations of 4-Nitrotoluene : This paper discusses the selective fluorination of 4-nitrotoluene in an electrochemical microcell, contributing to the understanding of electrochemical applications involving 3-fluoro-4-nitrotoluene (S. Savett et al., 1993).

Industrial and Environmental Applications

  • Biomineralization of 3-nitrotoluene by Diaphorobacter species : This study focuses on the degradation of 3-nitrotoluene by specific bacterial strains, shedding light on the environmental applications of 3-fluoro-4-nitrotoluene in bioremediation and pollution control (D. Singh, G. Ramanathan, 2013).

Safety And Hazards

3-Fluoro-4-nitrotoluene is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060002
Record name 3-Fluoro-4-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrotoluene

CAS RN

446-34-4
Record name 2-Fluoro-4-methyl-1-nitrobenzene
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Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name 3-fluoro-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
SK Maurya, MK Gurjar, KM Malshe, PT Patil… - Green chemistry, 2003 - pubs.rsc.org
… -5-nitrotoluene whereas 3-fluorotoluene showed more than 79% conversion even at 60 C with 67% selectivity for 3-fluoro-6-nitrotoluene and 30% selectivity for 3-fluoro-4-nitrotoluene. …
Number of citations: 21 pubs.rsc.org
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… With most of the isomers oxidation was followed by hydrolysis to hydroxynitrobenzoic acids, but 3-fluoro-4-nitrotoluene gave a mixture of polynitrocresols and polynitrophenols and no …
Number of citations: 1 pubs.rsc.org
AS TOMCUFCIK, DR SEEGER - The Journal of Organic …, 1961 - ACS Publications
… (5%,)of 3-fluoro-4-nitrotoluene (VIIIA), mp 53-54 (lit.6 mp 53.2), and 227.5 g. (62%) of crudo 5… starting 3-fluoro-4nitrotoluene); mp 128-130; lit..15 mp 128-128.5. Recrystallization from …
Number of citations: 18 pubs.acs.org
FC Schmelkes, M Rubin - Journal of the American Chemical …, 1944 - ACS Publications
… of 3- fluoro-4-nitrotoluene,u 51 g. of potassium permanganate and 2000 cc. of water was refluxed until the aqueous solution was colorless (four hours). …
Number of citations: 35 pubs.acs.org
M Groll, M Götz, M Kaiser, E Weyher, L Moroder - academia.edu
… 3-Fluoro-4-nitrobenzylbromide (2):was prepared from commercially available 3-fluoro4-nitrotoluene (4.24 g, 27.3 mmol), N-bromosuccinimide (4.86 g, 27.3 mmol) and AIBN (500 mg) in …
Number of citations: 4 www.academia.edu
CJ Springer, I Niculescu-Duvaz… - Journal of medicinal …, 1994 - ACS Publications
The synthesis of six novel fluorinated potential prodrugs for antibody-directed enzyme prodrug therapy is described. The [2-and 3-fluoro-4-[bis (2-chloroethyl) amino] benzoyl]-L-…
Number of citations: 47 pubs.acs.org
K Smith, A Musson, GA DeBoos - The Journal of Organic …, 1998 - ACS Publications
Simple aromatic compounds such as benzene, alkylbenzenes, halogenobenzenes, and some disubstituted benzenes are nitrated in excellent yields with high regioselectivity under …
Number of citations: 173 pubs.acs.org
RB Cain, EK Tranter, JA Darrah - Biochemical Journal, 1968 - portlandpress.com
… 3-Fluoro-4nitrotoluene was prepared from m-fluorotoluene (Koch- … The 3-fluoro-4-nitrotoluene, mp 50, was then oxidized to 3-fluoro-4-nitrobenzoic acid, mp 1750, by neutral KMnO4 (…
Number of citations: 47 portlandpress.com
A Harsanyi - 2013 - etheses.dur.ac.uk
… 3-Fluoro-4-nitrotoluene is another example where complete conversion was not achieved. In this case several experiments were run with different amounts of NaH and diethyl …
Number of citations: 2 etheses.dur.ac.uk
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org

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